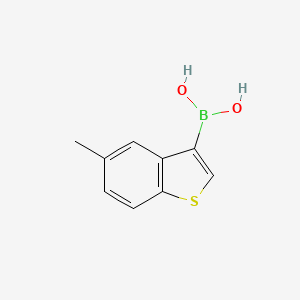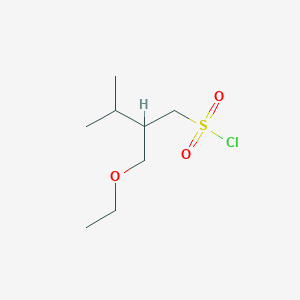
(5-Methyl-1-benzothiophen-3-yl)boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-1-benzothiophen-3-yl)boronic acid is an organoboron compound with the molecular formula C10H11BO2S. It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-benzothiophen-3-yl)boronic acid typically involves the borylation of the corresponding benzothiophene derivative. One common method is the palladium-catalyzed borylation of 5-methyl-1-benzothiophene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods
Industrial production methods for (5-Methyl-1-benzothiophen-3-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger scale and higher efficiency. These methods often involve continuous flow processes and the use of more robust catalysts and reagents to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the borylation process .
化学反応の分析
Types of Reactions
(5-Methyl-1-benzothiophen-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or styrene derivatives, which are valuable intermediates in pharmaceuticals and materials science.
Oxidation: The major product is the corresponding phenol derivative.
Reduction: The major products are borane or boronate ester derivatives.
科学的研究の応用
(5-Methyl-1-benzothiophen-3-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for (5-Methyl-1-benzothiophen-3-yl)boronic acid is through its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
(7-Methoxy-5-methyl-1-benzothiophen-2-yl)boronic acid: Similar in structure but with a methoxy group at the 7-position.
1-Benzothiophene-2-boronic acid: Lacks the methyl group at the 5-position.
Thianaphthene-2-boronic acid: Another boronic acid derivative of benzothiophene.
Uniqueness
(5-Methyl-1-benzothiophen-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in cross-coupling reactions. The presence of the methyl group at the 5-position can affect the electronic properties of the compound, making it distinct from other benzothiophene boronic acids .
特性
分子式 |
C9H9BO2S |
|---|---|
分子量 |
192.05 g/mol |
IUPAC名 |
(5-methyl-1-benzothiophen-3-yl)boronic acid |
InChI |
InChI=1S/C9H9BO2S/c1-6-2-3-9-7(4-6)8(5-13-9)10(11)12/h2-5,11-12H,1H3 |
InChIキー |
XRJYLPXFPDJYDQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CSC2=C1C=C(C=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















